![molecular formula C26H31N3O B1680701 Ro 64-6198 CAS No. 280783-56-4](/img/structure/B1680701.png)
Ro 64-6198
描述
ND1251 is an orally active phosphodiesterase-4 (PDE4) inhibitor, a mechanism clinically proven to play a role in alleviating symptoms of depression. ND1251 is a very potent compound with a large safety margin. ND1251 may also have applications in other disorders, such as Alzheimer's disease, mild cognitive impairment, multiple sclerosis and certain respiratory diseases.
生物活性
Ro 64-6198 is a synthetic, non-peptide agonist for the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the ORL-1 receptor. It has gained attention in pharmacological research due to its unique properties and potential therapeutic applications, particularly in pain management, addiction treatment, and anxiety disorders. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Affinity and Selectivity
This compound exhibits a subnanomolar affinity for the NOP receptor, with an estimated binding affinity of approximately 0.4 nM . It is noted for its high selectivity , being over 100 times more selective for the NOP receptor compared to traditional opioid receptors such as μ-opioid receptors . This selectivity is crucial as it minimizes the side effects typically associated with opioid treatments, such as respiratory depression and addiction.
The compound functions primarily as a full agonist at the NOP receptor. Activation of this receptor has been shown to produce antinociceptive effects without the reinforcing properties commonly seen with μ-opioid receptor activation. This characteristic positions this compound as a potential candidate for pain relief therapies that avoid the risks of opioid dependence .
Antinociceptive Effects
Research has demonstrated that this compound effectively induces antinociception in various animal models. In a study involving primates, this compound was administered subcutaneously at doses ranging from 0.001 to 0.06 mg/kg , resulting in significant pain relief from acute noxious stimuli without causing respiratory depression or reinforcing effects .
Table 1: Antinociceptive Effects of this compound in Animal Studies
Study Reference | Dose (mg/kg) | Pain Model | Observed Effects |
---|---|---|---|
Jenck et al., 2000 | 0.001 - 0.06 | Acute noxious stimulus | Significant antinociception observed |
Kuzmin et al., 2003 | 0.1 - 1.0 | Ethanol-induced CPP | Reduced ethanol reward |
Shoblock et al., 2005 | Varies | Operant ethanol self-administration | Decreased alcohol-associated responses |
Effects on Addiction
This compound has been investigated for its potential in modifying addictive behaviors, particularly concerning alcohol and cocaine. In one study, it was shown to reduce ethanol-induced conditioned place preference (CPP), indicating its ability to diminish the rewarding effects of alcohol . Furthermore, in models simulating cocaine addiction, this compound significantly decreased self-administration of cocaine in rats, suggesting its efficacy in reducing compulsive drug-seeking behavior .
Table 2: Impact of this compound on Substance Use Disorders
Substance | Study Reference | Effect Observed |
---|---|---|
Ethanol | Kuzmin et al., 2003 | Reduced conditioned place preference |
Cocaine | Hiranita et al., 2019 | Decreased self-administration |
Behavioral Studies
Behavioral pharmacology studies have revealed that this compound does not produce reinforcing effects comparable to those induced by traditional opioids or stimulants. For instance, self-administration experiments in monkeys showed that while μ-opioid agonists like alfentanil led to reinforcing behaviors, this compound did not induce similar responses . This lack of abuse potential is a significant advantage for its therapeutic application.
科学研究应用
Ro 64-6198 is an opioid drug used in scientific research. It functions as a potent and selective agonist for the nociceptin receptor, also referred to as the ORL-1 (opiate receptor-like-1) receptor . this compound demonstrates over 100x selectivity for the ORL-1 receptor compared to other opioid receptors . It is systemically active and achieves high brain penetration .
Scientific Research Applications
This compound has been used as a pharmacological tool in determining the potential of the NOP receptor as a therapeutic target . The applications of this compound in scientific research are focused on:
- Anxiety and Stress: Animal studies indicate that this compound produces anxiolytic effects comparable to benzodiazepine drugs . Preclinical data suggests potential clinical uses for treating stress and anxiety .
- Addiction: this compound has demonstrated an ability to reduce alcohol self-administration in animals and suppress relapses in animal models of alcoholism, suggesting that ORL-1 agonists may have applications in treating alcoholism . It can also reduce the rewarding effects of morphine . Studies have shown that stimulation of ORL-1 receptors by this compound can reduce the reinforcing effects of ethanol and prevent relapse-like behavior in animal models . this compound has been shown to decrease cocaine self-administration in rats .
- Pain Management: this compound produces NOP receptor-mediated antinociception independent of μ-opioid receptors . Studies in primates have shown analgesic effects without respiratory depression or reinforcing effects . Preclinical data suggests potential clinical uses for neuropathic pain .
- Appetite Regulation: this compound counteracts stress-induced anorexia in animal models . Preclinical data suggests potential clinical uses for anorexia .
- Cough suppression: Preclinical data suggests potential clinical uses for cough .
Case Studies
- Antinociception in Primates: A study examined the behavioral pharmacological actions of this compound in primates, focusing on its potential reinforcing effects/abuse liability. The study systematically compared the effects of this compound with those of alfentanil, a μ-opioid receptor agonist, in monkeys, assessing antinociceptive effects using different pain modalities and behavioral assays. The results showed that this compound produced NOP receptor-mediated antinociception without reinforcing effects .
- Cocaine Self-Administration: Studies on Wistar and msP rats demonstrated that this compound decreased cocaine self-administration .
- Alcohol Relapse: Research has found that this compound can prevent relapse-like behavior in animal models of alcoholism .
Limitations
- Poor Oral Bioavailability: this compound is unlikely to be pursued clinically due to its poor oral bioavailability .
- Short-Term Memory Impairment: The drug can impair short-term memory .
Data Table
属性
IUPAC Name |
8-[(1S,3aS)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O/c30-25-26(29(18-27-25)21-9-2-1-3-10-21)14-16-28(17-15-26)23-13-12-20-7-4-6-19-8-5-11-22(23)24(19)20/h1-3,5,8-11,20,23H,4,6-7,12-18H2,(H,27,30)/t20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFMYEAXZNPWBK-REWPJTCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H](C3=CC=CC(=C23)C1)N4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018435 | |
Record name | Ro64-6198 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ND1251 works by inhibiting the enzyme phophodiesterase. This increases the intracellular concentration of cAMP, a second messenger, which regulates enzymes involved in energy metabolism and cell division. This appears to play an important role in brain function. | |
Record name | ND1251 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
280783-56-4 | |
Record name | 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=280783-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro64-6198 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901018435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO64-6198 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKN6H9XXS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。